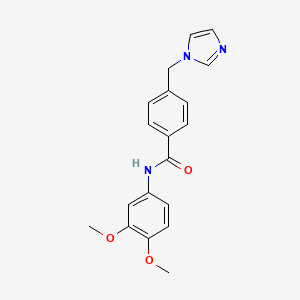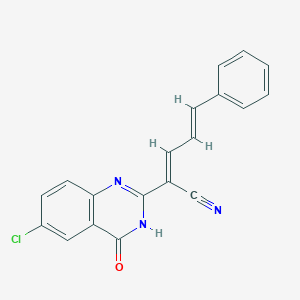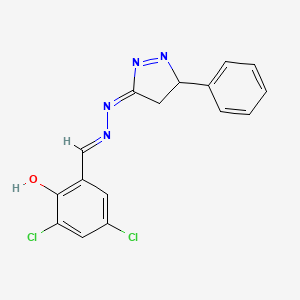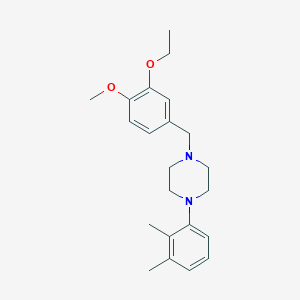![molecular formula C18H27N3O2 B6005521 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)
2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of morpholine derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine has a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor involved in inflammation. It has also been shown to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins that cause pain and inflammation. In cancer cells, it has been found to induce apoptosis by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields, allowing for extensive testing. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine could focus on its potential therapeutic applications in specific diseases, such as cancer and inflammatory disorders. It could also explore the mechanism of action in more detail to identify specific targets for drug development. Additionally, research could focus on improving the solubility of the compound to make it more accessible for clinical use.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine involves the reaction of cyclohexylmethylamine with 3-(2-pyrazinyl)propanoic acid, followed by the addition of morpholine under specific reaction conditions. This method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
Research on 2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine has primarily focused on its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also shown promising results in inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(7-6-16-13-19-8-9-20-16)21-10-11-23-17(14-21)12-15-4-2-1-3-5-15/h8-9,13,15,17H,1-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUDISFCDWLBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)

![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6005482.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6005493.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B6005497.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)



![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)